molecular formula C6H7ClN2O B1589901 2-Chloro-4-methoxy-6-methylpyrimidine CAS No. 22536-64-7

2-Chloro-4-methoxy-6-methylpyrimidine

Cat. No. B1589901
M. Wt: 158.58 g/mol
InChI Key: HBGCZKKCKKDPOI-UHFFFAOYSA-N
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Patent
US04849424

Procedure details

In anhydrous tetrahydrofuran, 159 mg of 2-chloro-4-methoxy-6-methylpyrimidine was substituted with 68 mg of pyrazole. The reaction mixture was treated according to the procedure of Example 5 to yield 103 mg of 4-methoxy-6-methyl-2-(1-pyrazolyl)pyrimidine, and recrystallized from n-hexane to give a compound having a melting point of 52.5°-53° C.
Quantity
159 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([CH3:10])[N:3]=1.[NH:11]1[CH:15]=[CH:14][CH:13]=[N:12]1>O1CCCC1>[CH3:9][O:8][C:6]1[CH:5]=[C:4]([CH3:10])[N:3]=[C:2]([N:11]2[CH:15]=[CH:14][CH:13]=[N:12]2)[N:7]=1

Inputs

Step One
Name
Quantity
159 mg
Type
reactant
Smiles
ClC1=NC(=CC(=N1)OC)C
Step Two
Name
Quantity
68 mg
Type
reactant
Smiles
N1N=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=C1)C)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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